5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol 5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Brand Name: Vulcanchem
CAS No.: 868220-31-9
VCID: VC4146815
InChI: InChI=1S/C20H17FN4OS/c21-16-7-5-14(6-8-16)17(18-19(26)25-20(27-18)22-12-23-25)24-10-9-13-3-1-2-4-15(13)11-24/h1-8,12,17,26H,9-11H2
SMILES: C1CN(CC2=CC=CC=C21)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O
Molecular Formula: C20H17FN4OS
Molecular Weight: 380.44

5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

CAS No.: 868220-31-9

Cat. No.: VC4146815

Molecular Formula: C20H17FN4OS

Molecular Weight: 380.44

* For research use only. Not for human or veterinary use.

5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol - 868220-31-9

Specification

CAS No. 868220-31-9
Molecular Formula C20H17FN4OS
Molecular Weight 380.44
IUPAC Name 5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Standard InChI InChI=1S/C20H17FN4OS/c21-16-7-5-14(6-8-16)17(18-19(26)25-20(27-18)22-12-23-25)24-10-9-13-3-1-2-4-15(13)11-24/h1-8,12,17,26H,9-11H2
Standard InChI Key BFRCUVAYFFBWKT-UHFFFAOYSA-N
SMILES C1CN(CC2=CC=CC=C21)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O

Introduction

5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-124triazolo[3,2-b]13thiazol-6-ol is a complex organic molecule that belongs to the class of triazoles and thiazoles. This compound is notable for its diverse pharmacological activities and potential applications in medicinal chemistry, particularly in neuropharmacology and oncology due to its unique functional groups .

Structural Characteristics

  • Molecular Formula: C20H17FN4OS

  • Molecular Weight: 380.4386 g/mol

  • SMILES: Fc1ccc(cc1)C(c1sc2n(c1O)ncn2)N1CCc2c(C1)cccc2

The compound's structure includes both triazole and thiazole rings, which contribute to its potential biological activity. The presence of a tetrahydroisoquinoline moiety suggests potential neuropharmacological activity.

Synthesis

The synthesis of 5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]- triazolo[3,2-b]thiazol-6-ol typically involves several steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Solvents like dichloromethane or methanol and catalysts such as triethylamine or sodium ethoxide may be used to facilitate reactions.

Biological Activity

Compounds with similar structures have shown potential applications in various therapeutic areas. The mechanism of action for such compounds often involves interaction with biological targets such as enzymes or receptors. Quantitative data regarding binding affinities and biological activity can be obtained through in vitro assays and computational modeling studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator